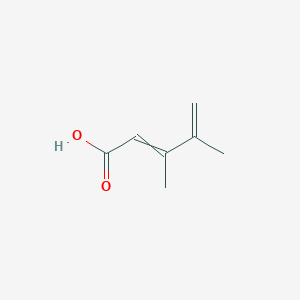
3,4-Dimethylpenta-2,4-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethylpenta-2,4-dienoic acid: is an organic compound with the molecular formula C7H10O2 It is characterized by the presence of a carboxylic acid group and a conjugated diene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylpenta-2,4-dienoic acid can be achieved through several methods. One common approach involves the Claisen-Cope rearrangement of the pyrolytic product of the corresponding acetals, followed by condensation reactions . Another method includes the reaction of ketene dithioacetal with aromatic ketone compounds in the presence of sodium hydroxide as a base in DMSO .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Dimethylpenta-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the diene system into single bonds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium chlorochromate (KCC) is commonly used for oxidation reactions.
Reduction: Hydrogenation reactions using palladium or platinum catalysts.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted dienoic acids.
Aplicaciones Científicas De Investigación
Chemistry: 3,4-Dimethylpenta-2,4-dienoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its conjugated diene system makes it a valuable building block for various chemical reactions .
Biology and Medicine: The compound’s structural features make it a potential candidate for the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antibacterial, antifungal, or anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials that require specific structural properties.
Mecanismo De Acción
The mechanism of action of 3,4-Dimethylpenta-2,4-dienoic acid involves its interaction with various molecular targets and pathways. The conjugated diene system allows it to participate in pericyclic reactions, such as the Diels-Alder reaction, which is crucial for the formation of cyclic compounds. Additionally, the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity .
Comparación Con Compuestos Similares
2,2-Dimethylpenta-3,4-dienal: This compound shares a similar diene system but differs in the presence of an aldehyde group instead of a carboxylic acid.
2,4-Dimethylpenta-1,3-diene: This compound has a similar diene system but lacks the carboxylic acid group.
Uniqueness: 3,4-Dimethylpenta-2,4-dienoic acid is unique due to its combination of a conjugated diene system and a carboxylic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
63797-81-9 |
|---|---|
Fórmula molecular |
C7H10O2 |
Peso molecular |
126.15 g/mol |
Nombre IUPAC |
3,4-dimethylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C7H10O2/c1-5(2)6(3)4-7(8)9/h4H,1H2,2-3H3,(H,8,9) |
Clave InChI |
JFGDQTHONXCLKL-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=CC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


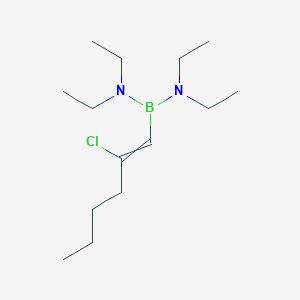
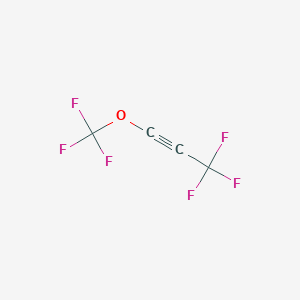
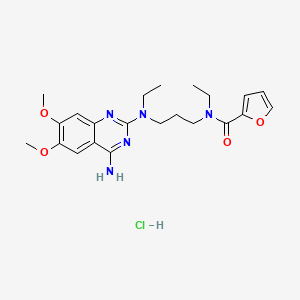

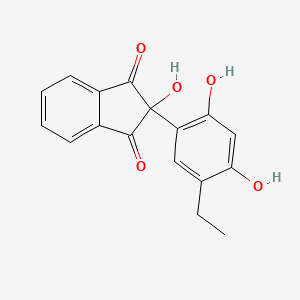
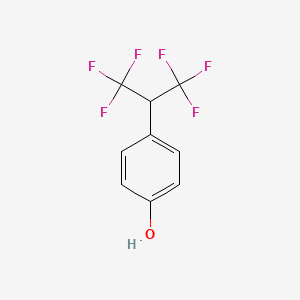
![1-[(2-Methoxyethyl)sulfanyl]ethan-1-ol](/img/structure/B14498754.png)
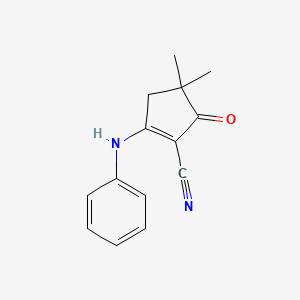
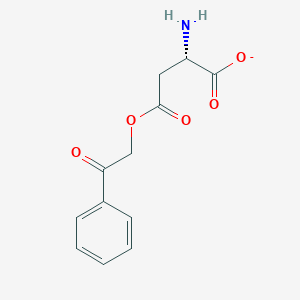

![1-Bromo-4-{[4-(heptyloxy)phenyl]ethynyl}benzene](/img/structure/B14498781.png)
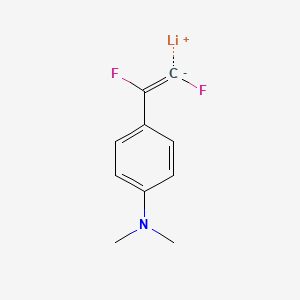

![6-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14498797.png)
